Osthenol

Beschreibung

This compound has been reported in Citrus sulcata, Melicope semecarpifolia, and other organisms with data available.

structure in first source

Structure

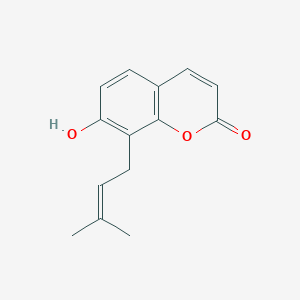

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-hydroxy-8-(3-methylbut-2-enyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-9(2)3-6-11-12(15)7-4-10-5-8-13(16)17-14(10)11/h3-5,7-8,15H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKJVIPCCGXHHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1OC(=O)C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197508 | |

| Record name | Osthenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Osthenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

484-14-0 | |

| Record name | Osthenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osthenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osthenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OSTHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X6RF2708X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Osthenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

124 - 125 °C | |

| Record name | Osthenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Osthenol biosynthesis pathway in Angelica species

ica* Species: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the osthenol biosynthesis pathway in Angelica species, intended for researchers, scientists, and drug development professionals. This compound, a prenylated coumarin, is a key intermediate in the biosynthesis of various bioactive furanocoumarins, which are of significant interest for their pharmacological properties. This document details the core biosynthetic pathway, presents available quantitative data, outlines experimental protocols for analysis, and visualizes the key pathways and workflows.

The Core this compound Biosynthesis Pathway

The biosynthesis of this compound in Angelica species is a multi-step enzymatic process that begins with the general phenylpropanoid pathway. The core pathway, elucidated primarily through studies on Angelica sinensis, involves three main types of enzymes: a hydroxylase, prenyltransferases, and a cyclase.[1]

The pathway initiates with p-coumaroyl CoA , a product of the phenylpropanoid pathway.

-

Formation of Umbelliferone: The first committed step is the 2'-hydroxylation of p-coumaroyl CoA to form 2,4-dihydroxy-cinnamoyl-CoA, which then undergoes spontaneous lactonization to yield umbelliferone . This reaction is catalyzed by p-coumaroyl CoA 2'-hydroxylase (C2'H) . In Angelica sinensis, this enzyme is designated as AsC2'H.[1]

-

Prenylation of Umbelliferone: Umbelliferone serves as a key branch-point intermediate.[2] It can be prenylated at either the C6 or C8 position by UbiA prenyltransferases, using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor.

-

Cyclization to Furanocoumarins: Both demethylsuberosin and this compound can be further converted into the core furanocoumarin skeletons by cyclases. A bifunctional cyclase from the CYP736 subfamily, AsOD , has been identified in Angelica sinensis. AsOD can catalyze the cyclization of both demethylsuberosin and this compound, although it exhibits a higher affinity for this compound.[1]

-

Conversion to Osthole: this compound can be further methylated to form osthole , a pharmacologically important coumarin. This methylation step is catalyzed by an O-methyltransferase (OMT) . In Angelica biserrata, the enzyme AbOMT1 has been identified as a key candidate for this reaction.[3]

// Nodes for metabolites pCoumaroylCoA [label="p-Coumaroyl CoA", fillcolor="#F1F3F4"]; Umbelliferone [label="Umbelliferone", fillcolor="#FBBC05"]; DMAPP [label="DMAPP", shape=ellipse, fillcolor="#F1F3F4"]; Demethylsuberosin [label="Demethylsuberosin", fillcolor="#EA4335"]; this compound [label="this compound", fillcolor="#4285F4"]; Osthole [label="Osthole", fillcolor="#34A853"];

// Nodes for enzymes AsC2H [label="AsC2'H", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; AsPT1 [label="AsPT1", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; AsPT2 [label="AsPT2", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; AsOD [label="AsOD (cyclase)", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; AbOMT1 [label="AbOMT1", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Pathway connections pCoumaroylCoA -> Umbelliferone [label=" AsC2'H"]; Umbelliferone -> Demethylsuberosin [label=" AsPT1"]; DMAPP -> Demethylsuberosin; Umbelliferone -> this compound [label=" AsPT2"]; DMAPP -> this compound; Demethylsuberosin -> Furanocoumarins [label=" AsOD"]; this compound -> Furanocoumarins_angular [label=" AsOD"]; this compound -> Osthole [label=" AbOMT1"];

// Invisible nodes for layout Furanocoumarins [label="Linear\nFuranocoumarins", shape=ellipse, fillcolor="#F1F3F4"]; Furanocoumarins_angular [label="Angular\nFuranocoumarins", shape=ellipse, fillcolor="#F1F3F4"]; }

this compound Biosynthesis Pathway in Angelica Species.Quantitative Data on this compound and Related Coumarins

Quantitative analysis of this compound and its derivatives in Angelica species reveals significant variations based on tissue type, developmental stage, and environmental conditions. The following tables summarize the available quantitative data.

Table 1: Concentration of Osthole and Related Coumarins in Angelica biserrata

| Compound | Tissue | Concentration (% of dry weight, mean ± SD) | Reference |

| Osthole | Root Bark | 0.30 ± 0.15 | [3] |

| Osthole | Root Pith | 0.028 ± 0.007 | [3] |

| Osthole | Petioles | 0.002 ± 0.0005 | [3] |

| Osthole | Blades | 0.001 ± 0.0002 | [3] |

Note: Osthole concentration in root bark is 11-fold higher than in root pith and 15-30-fold higher than in aerial parts.[3]

Table 2: Effect of Environmental Stress on Osthole Concentration in Angelica biserrata

| Stress Condition | Fold Increase in Osthole Concentration | Reference |

| Frost Exposure (24h) | 1.73 | [3] |

| Seasonal Change (Sept to Dec) | 1.95 | [3] |

Note: Frost exposure leads to a rapid and significant increase in osthole accumulation.[3]

Table 3: Relative Abundance of Coumarins in Angelica biserrata

| Compound | Coefficient of Variation (%) |

| Osthole | 93.75 |

| This compound | 69.82 |

| Umbelliferone | 64.7 |

| Columbianadin | 57.8 |

| Isoimperatorin | 33.56 |

| Dihydrooroselol | 27.11 |

Note: This data indicates the high variability in the accumulation of these coumarins, with osthole showing the highest variation.

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of this compound and related coumarins from Angelica species.

Extraction of Coumarins for HPLC Analysis

This protocol is adapted for the efficient extraction of coumarins from dried plant material.

Materials:

-

Dried and powdered Angelica root material

-

Methanol or 75% Ethanol

-

Ultrasonic bath

-

Centrifuge

-

0.45 µm syringe filters

-

HPLC vials

Procedure:

-

Accurately weigh 1.0 g of the powdered Angelica root material into a 150 mL conical flask.

-

Add a defined volume of extraction solvent (e.g., 20 mL of 75% ethanol).

-

Vortex the mixture to ensure thorough wetting of the plant material.

-

Place the flask in an ultrasonic bath set at 60°C, 300 W power, and 50 Hz for 60 minutes.

-

After sonication, collect the supernatant.

-

Centrifuge the collected solution at 6000 rpm for 15 minutes to pellet any suspended particles.

-

Take a 1.0 mL aliquot of the supernatant and dilute it to 5.0 mL with methanol in a volumetric flask.

-

Filter the diluted extract through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC or UPLC-MS/MS analysis.

Workflow for Coumarin Extraction.

UPLC-MS/MS Quantification of this compound

This protocol outlines a general method for the quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Instrumentation and Conditions:

-

UPLC System: Waters ACQUITY UPLC or similar.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: Waters ACQUITY UPLC® CSH™ C18 Column (2.1 mm × 100 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-10 min: 30-40% B

-

10-17 min: 40-80% B

-

17-20 min: 80% B

-

Followed by re-equilibration to initial conditions.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 2 µL.

-

Detection: ESI in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-product ion transitions for this compound need to be determined by direct infusion of a standard.

Sample Preparation:

-

Use the extract prepared as described in section 3.1.

Quantification:

-

A calibration curve is constructed using a series of this compound standards of known concentrations.

-

The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the calibration curve.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated by both developmental cues and environmental stresses. Abiotic factors, such as cold and frost, have been shown to significantly upregulate the pathway, leading to increased accumulation of downstream products like osthole.[3] This response is believed to be mediated by plant hormones, primarily jasmonic acid (JA) and abscisic acid (ABA) .[3]

Jasmonic Acid (JA) Signaling

JA is a key signaling molecule in plant defense and stress responses. The general JA signaling pathway involves the following steps:

-

JA-Ile Synthesis: In response to stress, jasmonic acid is conjugated with isoleucine to form the bioactive molecule, JA-Ile .

-

COI1-JAZ Co-receptor Complex: JA-Ile binds to the COI1-JAZ co-receptor complex .

-

JAZ Degradation: This binding event targets the JAZ repressor proteins for degradation via the 26S proteasome.

-

Activation of Transcription Factors: The degradation of JAZ repressors releases transcription factors (TFs), such as MYC2 , which can then activate the expression of JA-responsive genes, including those in the phenylpropanoid and coumarin biosynthesis pathways.

General Jasmonic Acid Signaling Pathway.

Abscisic Acid (ABA) Signaling

ABA is another crucial hormone involved in abiotic stress responses. The ABA signaling pathway leading to the activation of gene expression generally follows these steps:

-

ABA Perception: ABA is perceived by the PYR/PYL/RCAR receptors .

-

PP2C Inhibition: The ABA-bound receptor complex inhibits the activity of Type 2C protein phosphatases (PP2Cs) .

-

SnRK2 Activation: Inhibition of PP2Cs allows for the activation of SNF1-related protein kinases 2 (SnRK2s) .

-

Transcription Factor Phosphorylation: Activated SnRK2s phosphorylate and activate downstream transcription factors, such as ABA-responsive element (ABRE)-binding factors (ABFs) .

-

Gene Expression: Activated ABFs bind to ABREs in the promoters of ABA-responsive genes, including those involved in secondary metabolite production, to regulate their transcription.

General Abscisic Acid Signaling Pathway.

Future Directions

While significant progress has been made in elucidating the this compound biosynthesis pathway in Angelica species, several knowledge gaps remain. A key area for future research is the detailed kinetic characterization of the core enzymes (AsC2'H, AsPT2, AsOD, and AbOMT1). Determining their Michaelis-Menten constants (Km), maximum reaction velocities (Vmax), and catalytic efficiencies (kcat) will be crucial for metabolic engineering efforts aimed at enhancing this compound production.

Furthermore, a more in-depth understanding of the regulatory network is needed. This includes the identification and functional validation of the specific transcription factors and cis-regulatory elements in the promoters of this compound biosynthesis genes that respond to jasmonic acid and abscisic acid signaling. Such knowledge will provide more precise targets for manipulating the pathway to increase the yield of desired bioactive compounds.

Conclusion

The biosynthesis of this compound in Angelica species is a well-defined pathway involving a series of enzymatic conversions from the general phenylpropanoid pathway. The accumulation of this compound and its derivatives is subject to complex regulation by developmental and environmental factors, with jasmonic acid and abscisic acid playing key signaling roles. The experimental protocols outlined in this guide provide a solid foundation for the extraction and quantification of these valuable compounds. Further research into the enzyme kinetics and detailed regulatory mechanisms will be instrumental in harnessing the full potential of Angelica species for the production of pharmacologically important furanocoumarins.

References

- 1. AdNAC20 Regulates Lignin and Coumarin Biosynthesis in the Roots of Angelica dahurica var. Formosana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

The Quest for Osthenol: A Technical Guide to its Natural Sources and Isolation

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the natural sources, isolation, and purification of osthenol has been released today. This whitepaper serves as a critical resource for researchers, scientists, and professionals in drug development, providing in-depth methodologies and quantitative data to support the advancement of natural product chemistry and pharmacology.

This compound, a prenylated coumarin, is a valuable natural compound with a range of reported pharmacological activities. As an O-demethylated metabolite of osthole, another significant bioactive coumarin, understanding its origins and extraction is pivotal for further research and therapeutic application. This guide offers a consolidated overview of the current scientific knowledge on the subject.

Natural Occurrences of this compound

This compound is predominantly found in plants belonging to the Apiaceae (or Umbelliferae) family, as well as the Rutaceae, Compositae, and Leguminosae families. It often co-exists with its methylated precursor, osthole. Key plant sources identified in scientific literature include:

-

Angelica species : Various parts of Angelica pubescens, Angelica koreana, Angelica dahurica, Angelica biserrata, and Angelica archangelica are known to contain this compound.[1][2] The root bark of Angelica biserrata has been noted for significant accumulation of related coumarins.[3]

-

Cnidium monnieri (L.) Cusson : The dried and mature fruits of this plant, a staple in Traditional Chinese Medicine, are a primary source of the related compound osthole, from which this compound can be derived.[1]

-

Prangos asperula Boiss : The fruits of this plant have been identified as a source of this compound.

-

Citopsis articulata : This plant is a source of suberosin, a related prenylated coumarin, indicating the presence of similar biosynthetic pathways.[2]

Quantitative Analysis of this compound and Related Coumarins

The concentration of this compound and its precursor, osthole, can vary significantly depending on the plant species, the part of the plant used, geographical location, and harvesting time. The following table summarizes available quantitative data for osthole, providing an indirect measure of potential this compound content upon demethylation.

| Plant Species | Plant Part | Compound | Concentration/Yield | Reference |

| Angelica biserrata | Root Bark | Osthole | 0.30 ± 0.15% | [3] |

| Angelica biserrata | Root Pith | Osthole | 0.028 ± 0.007% | [3] |

| Angelica biserrata | Petioles | Osthole | 0.02 ± 0.005 mg/g | [3] |

| Angelica biserrata | Blades | Osthole | 0.010 ± 0.002 mg/g | [3] |

| Cnidium monnieri | Fruits | Osthole | 15.0 mg/g (optimized extraction) | [4] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction and subsequent chromatographic purification.

Extraction Methodologies

The initial step involves extracting the crude compound from the plant matrix. Several techniques have been employed, with solvent extraction being the most common.

a) Conventional Solvent Extraction:

-

Maceration: Soaking the dried and powdered plant material in an organic solvent (e.g., methanol, ethanol, n-hexane) for an extended period (typically 3-7 days) with occasional agitation. The resulting extract is then filtered.

-

Soxhlet Extraction: Continuous extraction of the powdered plant material with a volatile solvent (e.g., n-hexane, dichloromethane) in a Soxhlet apparatus. This method is efficient but the application of heat may degrade thermolabile compounds.[5][6]

-

Percolation: A process where the solvent is allowed to slowly pass through the powdered plant material, extracting the desired compounds.

b) Modern Extraction Techniques:

To enhance extraction efficiency and reduce solvent consumption and time, several modern techniques can be applied:

-

Ultrasonic-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.

-

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[1][7]

-

Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO2, as the extraction solvent. This method is highly selective and leaves no residual organic solvent.[1]

Chromatographic Purification

Following extraction, the crude extract, which is a complex mixture of phytochemicals, requires further purification to isolate pure this compound. This is typically achieved through a combination of chromatographic techniques.

a) Column Chromatography (CC):

-

Adsorbent: Silica gel is commonly used as the stationary phase.

-

Elution: A gradient of solvents with increasing polarity (e.g., n-hexane-ethyl acetate mixtures) is passed through the column to separate the compounds based on their affinity for the stationary phase. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

b) Preparative Thin Layer Chromatography (PTLC):

-

For smaller scale purification, the extract is applied as a band on a TLC plate and developed. The band corresponding to this compound is then scraped off and the compound is eluted with a suitable solvent.[5]

c) High-Performance Liquid Chromatography (HPLC):

-

For final purification to achieve high purity, preparative HPLC is often employed. A reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) is commonly used.[5][8]

Visualizing Key Processes

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Caption: Biosynthetic relationship between this compound and osthole.

Caption: General workflow for the isolation of this compound.

This technical guide provides a foundational understanding for the sourcing and purification of this compound. The detailed protocols and compiled data aim to facilitate further research into the pharmacological properties and potential therapeutic applications of this promising natural compound.

References

- 1. Osthole: an overview of its sources, biological activities, and modification development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Optimization of extraction conditions for osthol, a melanogenesis inhibitor from Cnidium monnieri fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]

Osthenol vs. Osthole: A Comprehensive Technical Guide to Their Structural and Functional Divergence

For Immediate Release

This technical guide provides a detailed analysis of osthenol and osthole, two closely related natural coumarin compounds. It is intended for researchers, scientists, and professionals in drug development, offering an in-depth comparison of their structural properties, biological functions, and the signaling pathways they modulate. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of molecular structures and biological pathways to facilitate a comprehensive understanding.

Core Structural Differences

This compound and osthole share a foundational prenylated coumarin structure. The critical distinction lies in the substitution at the C7 position of the benzopyran-2-one core. Osthole possesses a methoxy (-OCH₃) group at this position, whereas this compound features a hydroxyl (-OH) group.[1][2][3] This seemingly minor difference in a single functional group significantly impacts their physicochemical properties and subsequent biological activities.

Furthermore, this compound is a primary O-demethylated metabolite of osthole, meaning it is formed in vivo through the metabolic conversion of osthole.[1] The biosynthesis of osthole in plants involves the O-methylation of this compound, a reaction catalyzed by an O-methyltransferase (OMT) enzyme.[4]

References

The Pharmacological Landscape of Prenylated Coumarins: A Technical Guide to Osthenol and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacological properties of prenylated coumarins, with a primary focus on osthenol. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document details the diverse bioactivities of these compounds, presents quantitative data for comparative analysis, outlines detailed experimental methodologies, and visualizes key biological pathways and workflows.

Introduction to Prenylated Coumarins

Coumarins are a class of benzopyrone-containing natural compounds widely distributed in the plant kingdom. The addition of a prenyl group to the coumarin scaffold gives rise to prenylated coumarins, a subclass with enhanced lipophilicity and often, distinct and potent biological activities. This compound, a C8-prenylated derivative of umbelliferone, serves as a representative example of this class and is a key metabolite of the more extensively studied osthole. Prenylated coumarins, including this compound, have garnered significant scientific interest due to their broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, neuroprotective, and hepatoprotective properties. This guide will delve into the molecular mechanisms and quantitative aspects of these activities.

Pharmacological Properties and Quantitative Data

The pharmacological activities of this compound and related prenylated coumarins are summarized below. The quantitative data, where available, are presented in tabular format to facilitate comparison.

Neuroprotective Activity

This compound has been identified as a potent and selective inhibitor of human monoamine oxidase-A (hMAO-A), an enzyme involved in the degradation of neurotransmitters. This inhibitory activity suggests its potential in the treatment of neurological disorders like depression.

Table 1: Monoamine Oxidase (MAO) Inhibitory Activity of this compound and Other Coumarins

| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity Index (SI) for hMAO-A vs. hMAO-B | Assay Type | Source |

| This compound | hMAO-A | 0.74 | 0.26 (competitive) | > 81.1 | Recombinant enzyme assay | [1][2][3] |

| Toloxatone | hMAO-A | 0.93 | - | - | Recombinant enzyme assay | [3] |

| Isopsoralen | hMAO-A | 0.88 | - | 3.1 | Recombinant enzyme assay | [1] |

| Bakuchicin | hMAO-A | 1.78 | - | 3.1 | Recombinant enzyme assay | [1] |

Anticancer Activity

Table 2: Cytotoxic Activity of Prenylated Coumarins against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Assay Type | Source |

| Auraptene | MCF-7 (Breast Cancer) | 59.7 | MTT Assay | [4] |

| Umbelliprenin | MCF-7 (Breast Cancer) | 73.4 | MTT Assay | [4] |

| Herniarin | MCF-7 (Breast Cancer) | 207.6 | MTT Assay | [4] |

| Umbelliferone | MCF-7 (Breast Cancer) | 476.3 | MTT Assay | [4] |

| Parthenolide | SiHa (Cervical Cancer) | 8.42 ± 0.76 | MTT Assay | [3] |

| Parthenolide | MCF-7 (Breast Cancer) | 9.54 ± 0.82 | MTT Assay | [3] |

Anti-inflammatory Activity

The anti-inflammatory properties of coumarins are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is frequently achieved through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), often via modulation of the NF-κB and MAPK signaling pathways. While the specific IC50 of this compound for NO inhibition was not found, a study on a related compound, rosmarinic acid methyl ester, demonstrated an IC50 of 14.25 µM for LPS-induced NO production in RAW 264.7 cells.[5]

Hepatoprotective Activity

Several coumarin derivatives have been investigated for their ability to protect the liver from chemically-induced injury, such as that caused by carbon tetrachloride (CCl4). The protective mechanism is often linked to the antioxidant properties of these compounds. Studies have shown that coumarins like esculetin and scoparone can prevent CCl4-induced lipid peroxidation and restore the levels of antioxidant enzymes.[6][7]

Key Signaling Pathways

The pharmacological effects of prenylated coumarins are mediated through their interaction with various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. This compound has been reported to induce apoptosis in colon cancer cells by inhibiting this pathway.

MAPK/ERK and NF-κB Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) cascades and the Nuclear Factor-kappa B (NF-κB) pathway are central to the inflammatory response. Many anti-inflammatory compounds, including coumarins, exert their effects by inhibiting these pathways, leading to a reduction in the expression of pro-inflammatory genes.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of prenylated coumarins.

In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on a cancer cell line and calculate its IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare a stock solution of the test compound (e.g., this compound) in DMSO. Serially dilute the compound in serum-free medium to achieve the desired final concentrations. Remove the culture medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same percentage of DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. After the incubation period, add 10 µL of the MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the reduction of MTT to formazan crystals.

-

Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Anti-inflammatory Activity (Nitric Oxide Production Assay)

Objective: To evaluate the inhibitory effect of a compound on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.

Principle: The Griess assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO. In the presence of the Griess reagent, nitrite forms a colored azo dye, and the intensity of the color is proportional to the nitrite concentration.

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours before LPS stimulation.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.

-

Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant in a new 96-well plate.

-

Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes. Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated control.

In Vivo Hepatoprotective Activity (Carbon Tetrachloride-Induced Model)

Objective: To assess the protective effect of a compound against CCl4-induced liver injury in a rodent model.

Principle: Carbon tetrachloride (CCl4) is metabolized by cytochrome P450 in the liver to form the highly reactive trichloromethyl free radical (•CCl3), which initiates lipid peroxidation and leads to acute liver damage, characterized by elevated serum levels of liver enzymes.

Protocol:

-

Animal Acclimatization: Acclimate male Sprague-Dawley rats or mice for one week under standard laboratory conditions.

-

Grouping and Treatment: Divide the animals into groups: a normal control group, a CCl4 control group, a positive control group (e.g., silymarin), and test groups receiving different doses of the compound (e.g., this compound).

-

Compound Administration: Administer the test compound or vehicle orally for a specified period (e.g., 7 days).

-

Induction of Hepatotoxicity: On the last day of treatment, induce liver injury by intraperitoneal injection of CCl4 (e.g., 1.5 mL/kg in olive oil).

-

Sample Collection: After 24 hours, collect blood samples via cardiac puncture for biochemical analysis. Euthanize the animals and excise the livers for histopathological examination and biochemical assays.

-

Biochemical Analysis: Measure the serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).

-

Histopathology: Fix a portion of the liver in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic evaluation of liver damage.

-

Tissue Homogenate Analysis: Homogenize a portion of the liver to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).

Conclusion and Future Directions

Prenylated coumarins, exemplified by this compound, represent a promising class of natural products with a diverse range of pharmacological activities. Their ability to modulate key signaling pathways such as PI3K/Akt, MAPK, and NF-κB underscores their potential as lead compounds for the development of novel therapeutics for cancer, neurodegenerative diseases, and inflammatory conditions.

The quantitative data presented in this guide highlight the potent bioactivity of these compounds. However, further research is needed to fully elucidate the structure-activity relationships within this class and to obtain more comprehensive quantitative data for this compound across various biological assays. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to investigate the pharmacological properties of these and other natural products. Future studies should focus on preclinical and clinical investigations to translate the promising in vitro and in vivo findings into tangible therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Rosmarinic Acid Methyl Ester Inhibits LPS-Induced NO Production via Suppression of MyD88- Dependent and -Independent Pathways and Induction of HO-1 in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prenylated-coumarins from Gmelina arborea and evaluation for neurotrophic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of this compound metabolism in vivo and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Silico Prediction of Osthenol's Biological Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osthenol, a naturally occurring prenylated coumarin, has garnered significant interest for its diverse pharmacological activities. Understanding the molecular mechanisms underlying these effects is paramount for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the in-silico approaches used to predict and elucidate the biological targets of this compound. We will delve into the methodologies of molecular docking and network pharmacology, present quantitative data for key interactions, and detail the experimental protocols for target validation. Furthermore, this guide will illustrate the signaling pathways modulated by this compound, offering a comprehensive resource for researchers in drug discovery and development.

Introduction

This compound, a derivative of umbelliferone, is a prenylated coumarin found in various medicinal plants of the Apiaceae family, such as Angelica pubescens. It is also a metabolite of Osthole. Traditional medicine has long utilized plants containing this compound for their anti-inflammatory, neuroprotective, and other therapeutic properties. Modern pharmacological research aims to identify the specific molecular targets of this compound to validate these traditional uses and explore new therapeutic applications.

In-silico methods, such as molecular docking and network pharmacology, have become indispensable tools in modern drug discovery. These computational techniques allow for the rapid and cost-effective prediction of potential drug-target interactions, helping to prioritize experimental validation and shed light on the compound's mechanism of action. This guide will provide a technical overview of these methods as applied to this compound.

Predicted Biological Targets of this compound

In-silico and experimental studies have identified several potential biological targets for this compound. The most well-characterized of these are Monoamine Oxidase A (MAO-A) and Mitogen-Activated Protein Kinase p38 (MAPp38).

Monoamine Oxidase A (MAO-A)

This compound has been identified as a potent and selective inhibitor of MAO-A, an enzyme crucial for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibition of MAO-A can lead to increased levels of these neurotransmitters in the brain, suggesting a potential antidepressant and neuroprotective role for this compound.

Mitogen-Activated Protein Kinase p38 (MAPp38)

Molecular docking studies have suggested that this compound can bind to MAPp38, a key protein involved in inflammatory processes. By inhibiting MAPp38, this compound may exert anti-inflammatory effects, corroborating some of its traditional uses.

Quantitative Data Summary

The following tables summarize the quantitative data from in-silico and in-vitro studies on this compound's interaction with its predicted targets.

Table 1: In-Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| Human MAO-A | Enzyme Inhibition | 0.74 | 0.26 | Reversible, Competitive | |

| Human MAO-B | Enzyme Inhibition | > 60 | - | - |

Table 2: In-Silico Binding Affinities of this compound

| Target | Docking Software | Binding Affinity (kcal/mol) | Reference |

| Human MAO-A | (Not Specified) | -8.5 | |

| Human MAO-B | (Not Specified) | -5.6 | |

| Human MAPp38 | AutoDock | (Not Reported) |

In-Silico Methodologies: Detailed Protocols

This section provides detailed, generalized protocols for the key in-silico techniques used to predict this compound's biological targets.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (this compound) when bound to a receptor (protein target) to form a stable complex.

Experimental Protocol: Molecular Docking of this compound with a Target Protein (e.g., MAO-A) using AutoDock

-

Protein Preparation:

-

Obtain the 3D structure of the target protein (e.g., human MAO-A, PDB ID: 2BXS) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands from the protein structure using software like PyMOL or Chimera.

-

Add polar hydrogens and assign Kollman charges to the protein using AutoDockTools (ADT).

-

Define the grid box, which encompasses the active site of the protein, ensuring it is large enough to accommodate the ligand.

-

-

Ligand Preparation:

-

Obtain the 2D structure of this compound from a chemical database like PubChem.

-

Convert the 2D structure to a 3D structure using software like ChemDraw or Avogadro.

-

Perform energy minimization of the 3D structure using a force field (e.g., MMFF94).

-

Save the ligand in a compatible format (e.g., PDBQT) using ADT, which will assign Gasteiger charges and define rotatable bonds.

-

-

Docking Simulation:

-

Use AutoDock Vina or a similar docking program to perform the docking simulation.

-

Set the exhaustiveness parameter to control the thoroughness of the search (a higher value increases accuracy but also computation time).

-

Run the docking simulation. The program will generate multiple binding poses of the ligand within the protein's active site, ranked by their binding affinity scores.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol). A more negative value indicates a stronger binding interaction.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio to understand the molecular basis of the binding.

-

Workflow Diagram: Molecular Docking

Osthenol's Antifungal Mechanism of Action: A Technical Guide for Drug Development Professionals

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Osthenol, a naturally occurring prenylated coumarin, has demonstrated notable antifungal activity against a range of pathogenic fungi. This technical guide provides a comprehensive overview of the current understanding of this compound's antifungal mechanism of action. While direct experimental evidence on its specific molecular targets is still emerging, this document synthesizes the available data on its antifungal potency and explores its potential mechanisms by drawing parallels with the established actions of other coumarins and natural antifungal compounds. This guide details the key experimental protocols required to elucidate its precise mode of action, presents quantitative data in a structured format, and visualizes hypothesized signaling pathways and experimental workflows to support further research and development of this compound as a potential antifungal therapeutic.

Introduction

The rise of invasive fungal infections, coupled with the increasing prevalence of antifungal drug resistance, necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Natural products have historically been a rich source of new therapeutic leads. This compound, a prenylated coumarin, has shown promising in vitro activity against clinically relevant fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Fusarium solani[1][2][3][4]. This guide aims to provide researchers and drug development professionals with a detailed technical overview of what is currently known about this compound's antifungal properties and to outline a clear experimental path for the comprehensive elucidation of its mechanism of action.

Antifungal Activity of this compound: Quantitative Data

The antifungal efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against several fungal species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Fungal Species | Strain | MIC (µg/mL) | Reference |

| Candida albicans | ATCC 14053 | 250 | [1][2][3][4] |

| Aspergillus fumigatus | ATCC 16913 | 250 | [1][2][3][4] |

| Fusarium solani | ATCC 36031 | 125 | [1][2][3][4] |

Hypothesized Mechanisms of Antifungal Action

While specific experimental studies on the antifungal mechanism of this compound are limited, the activity of related coumarins and other natural antifungal compounds suggests several potential modes of action. The prenyl group at the C-8 position of this compound is thought to increase its lipophilicity, potentially facilitating its passage through the fungal cell membrane[1][2][4]. The primary hypothesized mechanisms include:

-

Disruption of Fungal Cell Membrane and Wall Integrity: Increased lipophilicity may allow this compound to intercalate into the fungal cell membrane, disrupting its structure and function. This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

-

Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis is a common target for antifungal drugs. This compound may inhibit one or more enzymes in the ergosterol biosynthesis pathway, leading to a depleted or altered sterol profile in the membrane and compromising its integrity and function.

-

Induction of Reactive Oxygen Species (ROS): Many antifungal agents exert their effects by inducing the production of ROS within the fungal cell. An excess of ROS leads to oxidative stress, causing damage to cellular components such as proteins, lipids, and DNA, which can trigger apoptosis.

-

Induction of Apoptosis: this compound may activate the fungal apoptotic machinery, a programmed cell death pathway. This can be a consequence of other cellular stresses, such as membrane damage or ROS accumulation, or through direct interaction with components of the apoptotic signaling cascade.

Experimental Protocols for Elucidating the Mechanism of Action

To fully characterize the antifungal mechanism of this compound, a series of well-established experimental protocols should be employed.

Fungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against a panel of clinically relevant fungal species.

Protocol: Broth Microdilution Method (based on CLSI guidelines)

-

Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate agar medium. Colonies are then suspended in sterile saline, and the suspension is adjusted to a concentration of 1-5 x 10^6 cells/mL using a spectrophotometer or hemocytometer. This suspension is further diluted to the final working concentration.

-

Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of two-fold dilutions are then made in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate containing the this compound dilutions. The plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.

-

MFC Determination: An aliquot from the wells showing no growth is sub-cultured onto an agar plate. The MFC is the lowest concentration from which no colonies grow after incubation.

Figure 1: Workflow for MIC and MFC determination.

Cell Membrane and Wall Integrity Assays

Objective: To assess whether this compound disrupts the fungal cell membrane or cell wall.

4.2.1. Propidium Iodide (PI) Staining for Membrane Permeability

Protocol:

-

Fungal cells are treated with this compound at various concentrations (e.g., 1/2 MIC, MIC, 2x MIC) for a defined period.

-

The cells are then incubated with propidium iodide (PI), a fluorescent dye that can only enter cells with a compromised membrane.

-

The fluorescence of the cells is observed using a fluorescence microscope or quantified using a flow cytometer. An increase in red fluorescence indicates membrane damage.

4.2.2. Leakage of Intracellular Components

Protocol:

-

Fungal cells are treated with this compound as described above.

-

The supernatant is collected after centrifugation.

-

The presence of intracellular components, such as nucleic acids (measured by absorbance at 260 nm) or proteins (e.g., using a Bradford assay), in the supernatant is quantified. An increase in the absorbance or protein concentration indicates leakage due to membrane damage.

References

- 1. Synthesis of Altissimacoumarin D and Other Prenylated Coumarins and Their Ability to Reverse the Multidrug Resistance Phenotype in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Coumarin and Homoisoflavonoid Derivatives and Analogs: The Search for New Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

Osthenol: A Deep Dive into its Selective Inhibition of Monoamine Oxidase-A

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Monoamine oxidase-A (MAO-A) is a critical enzyme in the metabolic pathways of neurotransmitters, making it a key target in the development of therapeutics for neurological disorders. Osthenol, a naturally occurring prenylated coumarin, has emerged as a potent and selective inhibitor of MAO-A. This document provides a comprehensive technical overview of this compound's inhibitory profile, detailing its quantitative inhibitory constants, the experimental methodologies used for its characterization, and the relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug discovery and development.

Quantitative Inhibitory Profile of this compound

This compound exhibits a strong and selective inhibitory effect on human monoamine oxidase-A (hMAO-A). Its potency is comparable to, and in some aspects exceeds, that of the marketed drug toloxatone. The key quantitative parameters of this compound's inhibitory activity are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound against hMAO-A and hMAO-B

| Compound | Target Enzyme | IC50 (µM) |

| This compound | hMAO-A | 0.74[1][2][3][4] |

| hMAO-B | > 60[1] | |

| Toloxatone | hMAO-A | 0.93[1][2][3] |

IC50: The half-maximal inhibitory concentration.

Table 2: Enzyme Kinetics and Selectivity of this compound

| Compound | Inhibition Constant (Ki) for hMAO-A (µM) | Mode of Inhibition | Selectivity Index (SI) for hMAO-A vs hMAO-B |

| This compound | 0.26[1][2][3][5] | Reversible, Competitive[1][2][3] | > 81.1[1][2][3] |

Ki: Inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. Selectivity Index (SI): Calculated as the ratio of the IC50 value for MAO-B to the IC50 value for MAO-A.

Experimental Protocols

The characterization of this compound as a selective MAO-A inhibitor involves a series of well-defined biochemical assays. The following sections detail the methodologies for these key experiments.

Determination of MAO-A and MAO-B Inhibition (IC50)

A fluorometric method utilizing kynuramine as a substrate is a standard approach for determining the inhibitory activity of compounds against both MAO-A and MAO-B.[6][7]

Principle: Monoamine oxidases catalyze the oxidative deamination of kynuramine, leading to the formation of 4-hydroxyquinoline. This product becomes fluorescent under alkaline conditions and can be quantified to determine enzyme activity.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine dihydrobromide (substrate)

-

This compound (test inhibitor)

-

Toloxatone (positive control for MAO-A)

-

Pargyline or Selegiline (positive control for MAO-B)

-

Potassium phosphate buffer (pH 7.4)

-

Sodium hydroxide (NaOH) solution

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution in potassium phosphate buffer to achieve a range of final assay concentrations.

-

Prepare solutions of kynuramine, MAO-A, and MAO-B in potassium phosphate buffer.

-

-

Assay Reaction:

-

To each well of a 96-well black microplate, add the following in order:

-

Potassium phosphate buffer

-

Test inhibitor solution (or vehicle for control)

-

MAO-A or MAO-B enzyme solution

-

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the kynuramine substrate solution.

-

-

Incubation and Termination:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a solution of NaOH.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of the 4-hydroxyquinoline product using a microplate reader with excitation and emission wavelengths typically around 310-340 nm and 380-400 nm, respectively.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Enzyme Kinetic Studies (Determination of Ki and Mode of Inhibition)

To determine the inhibition constant (Ki) and the mode of inhibition, kinetic assays are performed by varying the concentrations of both the substrate (kynuramine) and the inhibitor (this compound).

Procedure:

-

Perform the MAO-A inhibition assay as described in section 2.1, but with varying concentrations of kynuramine at several fixed concentrations of this compound.

-

Measure the initial reaction velocities at each substrate and inhibitor concentration.

-

Analyze the data using graphical methods such as the Lineweaver-Burk plot (double reciprocal plot) or Dixon plot.

-

Lineweaver-Burk Plot: Plot 1/velocity against 1/[substrate]. For competitive inhibition, the lines will intersect on the y-axis.

-

Dixon Plot: Plot 1/velocity against inhibitor concentration at different fixed substrate concentrations. For competitive inhibition, the lines will intersect at a point where the x-coordinate is equal to -Ki.

-

-

Alternatively, use non-linear regression analysis to fit the data directly to the Michaelis-Menten equation for competitive inhibition to determine the Ki value.

Reversibility of Inhibition Assay

The reversibility of this compound's inhibition of MAO-A can be assessed using a dialysis method.

Principle: Reversible inhibitors can be removed from the enzyme-inhibitor complex by dialysis, leading to the restoration of enzyme activity. Irreversible inhibitors form a stable covalent bond with the enzyme that is not disrupted by dialysis.

Materials:

-

MAO-A enzyme

-

This compound

-

Dialysis tubing with an appropriate molecular weight cutoff

-

Potassium phosphate buffer

Procedure:

-

Pre-incubation: Incubate the MAO-A enzyme with a concentration of this compound that causes significant inhibition (e.g., 10-fold its IC50). A control sample with the enzyme and vehicle is prepared in parallel.

-

Dialysis:

-

Place the enzyme-inhibitor mixture and the control mixture into separate dialysis bags.

-

Dialyze both samples against a large volume of cold potassium phosphate buffer for an extended period (e.g., 24 hours), with several buffer changes.

-

-

Activity Measurement:

-

After dialysis, measure the enzymatic activity of both the this compound-treated and control samples using the standard MAO-A assay protocol (section 2.1).

-

-

Data Analysis:

-

Compare the activity of the this compound-treated enzyme to the control enzyme. If the activity is restored to a level similar to the control, the inhibition is considered reversible.

-

Visualizations: Signaling Pathways and Experimental Workflow

Monoamine Oxidase-A Signaling Pathway

The following diagram illustrates the central role of MAO-A in the degradation of monoamine neurotransmitters and the point of intervention by this compound.

Caption: MAO-A pathway and this compound's inhibitory action.

Experimental Workflow for Characterizing this compound

The diagram below outlines the logical flow of experiments to characterize this compound as a selective MAO-A inhibitor.

References

- 1. A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monoamine oxidase A (MAO-A): a signature marker of alternatively activated monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 5. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MAO-A-induced mitogenic signaling is mediated by reactive oxygen species, MMP-2, and the sphingolipid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An improved fluorimetric assay for brain monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

O-Demethylated Metabolites of Osthole In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osthole, a natural coumarin derivative primarily isolated from the fruits of Cnidium monnieri (L.) Cusson, has garnered significant attention for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, anti-tumor, and osteogenic effects.[1] Following in vivo administration, osthole undergoes extensive metabolism, leading to the formation of various metabolites that may contribute to its overall therapeutic profile. Among the primary metabolic pathways is O-demethylation, resulting in the formation of osthenol. This technical guide provides a comprehensive overview of the in vivo O-demethylated metabolites of osthole, with a focus on quantitative data, experimental methodologies, and associated signaling pathways. After phase I metabolism, osthole can produce demethylated osthole, dehydrogenated osthole, and hydroxylated osthole.[2]

Quantitative Data on this compound Pharmacokinetics

The primary O-demethylated metabolite of osthole is this compound.[3] Its pharmacokinetic profile has been investigated in mice, revealing low oral bioavailability due to extensive first-pass metabolism.[4][5] this compound is rapidly metabolized into phase II conjugates, primarily sulfonyl- and glucuronyl-osthenol.[3][6]

| Parameter | Intravenous Administration (5 mg/kg) | Oral Administration (5 mg/kg) | Oral Administration (20 mg/kg) |

| Bioavailability (BA) | - | 0.43% | 0.02% |

Data sourced from Cho et al., 2019.[3][4][5][6]

Experimental Protocols

In Vivo Metabolism and Pharmacokinetic Studies

1. Animal Models and Dosing: In a representative study, 6- to 8-week-old male Kunming mice were used to investigate the in vivo metabolism of osthole.[7] The mice were administered osthole at a dose of 40 mg/kg body weight via intragastric and intraperitoneal routes.[7] For pharmacokinetic studies of this compound, oral doses of 5 and 20 mg/kg and an intravenous dose of 5 mg/kg were administered to mice.[4]

2. Sample Collection: For the analysis of osthole metabolites, urine, plasma, and feces were collected over a 24-hour period.[7] For pharmacokinetic analysis of this compound, blood samples were collected at specified time points following administration.[6]

3. Sample Preparation: Plasma samples for pharmacokinetic analysis were typically deproteinized using acetonitrile.[2] This simple and effective method aids in the extraction of a wide range of metabolites.

Analytical Methodology: Metabolite Identification and Quantification

1. Metabolite Identification using UPLC-ESI-QTOFMS: An ultra-performance liquid chromatography-electrospray ionization-quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOFMS) based metabolomics approach is a powerful tool for identifying osthole metabolites in vivo.[7]

-

Chromatography: Separation is achieved on a UPLC BEH Amide column (1.7 μm, 2.1 × 100 mm).[8]

-

Mobile Phase: A gradient elution with a mobile phase consisting of A (water with 25 mM ammonium acetate and 25 mM ammonium hydroxide) and B (acetonitrile) is used.[8]

-

Mass Spectrometry: Data is acquired in both positive and negative ion modes to detect a wide range of metabolites.[7]

-

Data Analysis: Multivariate data analysis techniques such as principal component analysis (PCA) and orthogonal partial least squares-discriminant analysis (OPLS-DA) are employed to distinguish metabolites from endogenous compounds.[7]

2. Quantification of this compound using LC-MS/MS: The concentration of this compound in plasma is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]

-

Instrumentation: An LC-MS/MS system provides the necessary sensitivity and selectivity for quantification.

-

Method Validation: The quantitative method is validated for linearity, accuracy, and precision to ensure reliable results.[4]

Signaling Pathways Modulated by Osthole and its Metabolites

Osthole and its metabolites, including this compound, are believed to exert their pharmacological effects by modulating various signaling pathways. While research on the specific pathways affected by this compound is ongoing, the known pathways modulated by the parent compound, osthole, provide valuable insights.

PI3K/Akt/mTOR Signaling Pathway

Osthole has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial in cancer cell proliferation and survival.[9][10] This inhibition can lead to cell cycle arrest and apoptosis.[10]

PI3K/Akt/mTOR signaling pathway inhibition.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is vital for cellular processes like proliferation and differentiation.[11] Osthole has been reported to modulate this pathway, which may contribute to its osteogenic and neuroprotective effects.[12] In the canonical pathway, Wnt ligands bind to Frizzled (FZD) and LRP5/6 receptors, leading to the accumulation and nuclear translocation of β-catenin, which then activates target gene transcription.[13]

Wnt/β-catenin signaling pathway modulation.

PPARγ and Wnt/β-catenin Pathway Crosstalk

Peroxisome proliferator-activated receptor-gamma (PPARγ) and the Wnt/β-catenin pathway often exhibit an inverse relationship.[14] Upregulation of Wnt/β-catenin signaling can lead to the downregulation of PPARγ, and conversely, PPARγ activation can suppress the Wnt/β-catenin pathway.[14] This crosstalk is significant in various cellular processes, including adipogenesis and tumorigenesis.[14]

Crosstalk between PPARγ and Wnt/β-catenin.

Conclusion

The in vivo O-demethylation of osthole to this compound represents a key metabolic step. While this compound itself exhibits low oral bioavailability due to rapid phase II conjugation, it is plausible that both this compound and its conjugates contribute to the pharmacological effects of osthole. Understanding the pharmacokinetics and signaling pathways associated with these metabolites is crucial for the development of osthole-based therapeutics. Further research is warranted to fully elucidate the specific biological activities of this compound and its conjugates and their roles in mediating the therapeutic effects of osthole. This knowledge will be instrumental in optimizing drug delivery systems and designing novel analogs with improved pharmacokinetic profiles and enhanced efficacy.

References

- 1. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 2. Advances in Pharmacokinetic Characteristics and Metabolites of Osthole [actanp.hebeinu.edu.cn]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Characterization of this compound metabolism in vivo and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Metabolic map of osthole and its effect on lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. UPLC-Q-TOF/MS-Based Metabolomics Approach Reveals Osthole Intervention in Breast Cancer 4T1 Cells [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Osthole: A Review on Its Bioactivities, Pharmacological Properties, and Potential as Alternative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Crosstalk Between Peroxisome Proliferator-Activated Receptor Gamma and the Canonical WNT/β-Catenin Pathway in Chronic Inflammation and Oxidative Stress During Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetic profile and metabolism of Osthenol.

An In-Depth Technical Guide to the Pharmacokinetic Profile and Metabolism of Osthenol

Introduction

This compound, a naturally occurring prenylated coumarin, is a significant bioactive compound isolated from medicinal plants such as Angelica koreana and Angelica dahurica.[1][2] It is structurally classified as a C8-prenylated derivative of umbelliferone and is also recognized as a primary O-demethylated metabolite of osthole, another well-studied coumarin derivative.[2][3] Given its various reported pharmacological effects, understanding the pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—and metabolic fate of this compound is critical for its development as a potential therapeutic agent. This document provides a comprehensive technical overview of the current scientific understanding of this compound's pharmacokinetics and biotransformation, tailored for researchers and drug development professionals.

Pharmacokinetic Profile

The disposition of this compound in the body is characterized by rapid and extensive metabolism, which significantly influences its systemic exposure and bioavailability.

Absorption and Bioavailability

Studies in mice have demonstrated that this compound exhibits very low oral bioavailability.[2] Following oral administration at doses of 5 mg/kg and 20 mg/kg, the absolute bioavailability was determined to be exceedingly low, at 0.43% and 0.02%, respectively.[2] This poor bioavailability is primarily attributed to a significant first-pass effect, where the compound is rapidly and extensively metabolized in the liver and potentially the intestines before it can reach systemic circulation.[2]

Distribution

Detailed studies on the tissue distribution of this compound are limited in the current literature. The rapid metabolism into more polar glucuronide and sulfate conjugates would logically limit its distribution into tissues and favor its circulation in the plasma and subsequent excretion. Further research is required to fully characterize the distribution profile, including plasma protein binding and tissue penetration.

Metabolism

The biotransformation of this compound is a critical determinant of its pharmacokinetic profile and is characterized by extensive Phase I and Phase II reactions. Glucuronidation has been identified as the dominant metabolic pathway in human liver microsomes (HLMs).[1][4]

2.3.1 Phase I Metabolism: Oxidation

In HLMs, this compound is metabolized into five distinct monohydroxylated metabolites (designated M1–M5) through oxidation reactions.[1][4] These reactions are catalyzed by several key Cytochrome P450 (CYP) enzymes. The specific isoforms responsible for these hydroxylations are CYP2C19, CYP2D6, CYP1A2, and CYP3A4.[1]

2.3.2 Phase II Metabolism: Conjugation

Phase II conjugation is the primary metabolic route for this compound, leading to the formation of highly polar and readily excretable metabolites.[1][2]

-

Glucuronidation: This is the most significant metabolic pathway.[1]

-

Direct glucuronidation of the 7-hydroxyl group of this compound results in the formation of a 7-O-glucuronide conjugate (M6). This reaction is primarily mediated by the UGT1A9 isozyme.[1][4]

-

One of the Phase I hydroxylated metabolites, M5, undergoes subsequent glucuronidation to form a hydroxyl-glucuronide (M7), a reaction catalyzed by UGT1A3.[1][4]

-

-

Sulfation: In addition to glucuronidation, sulfonation has been identified as another key Phase II pathway. In vivo studies have confirmed that this compound is largely metabolized into sulfonyl and glucuronyl conjugates in the blood.[2]

The combination of these extensive Phase I and Phase II metabolic reactions, particularly glucuronidation and sulfation, constitutes a major first-pass effect that accounts for the low oral bioavailability of the parent compound.[2]

Excretion

While specific excretion studies are not extensively detailed, the metabolic profile strongly suggests the route of elimination. The primary metabolites of this compound are glucuronide and sulfate conjugates, which are highly water-soluble. Such polar conjugates are typically eliminated from the body via urine and/or feces.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound determined in mice following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Mice [2]

| Parameter | Intravenous (5 mg/kg) | Oral (5 mg/kg) | Oral (20 mg/kg) |

| Tmax (h) | - | 0.25 | 0.25 |

| Cmax (ng/mL) | - | 18.7 ± 5.4 | 21.3 ± 9.8 |

| AUC₀₋t (ng·h/mL) | 145.6 ± 28.3 | 0.62 ± 0.1 | 0.03 ± 0.01 |

| Bioavailability (F%) | - | 0.43 | 0.02 |

Data are presented as mean ± standard deviation. AUC₀₋t represents the area under the plasma concentration-time curve from time zero to the last measurable concentration.

Summary of this compound Metabolism

The metabolic fate of this compound is complex, involving multiple enzymatic pathways as summarized below.

Table 2: Metabolites of this compound and Associated Enzymes [1][2][4]

| Metabolite | Name/Class | Metabolic Reaction | Key Enzyme(s) |

| M1-M5 | Monohydroxylated this compound | Phase I: Hydroxylation | CYP1A2, CYP2C19, CYP2D6, CYP3A4 |

| M6 | This compound 7-O-glucuronide | Phase II: Glucuronidation | UGT1A9 |

| M7 | Hydroxyl-osthenol glucuronide | Phase II: Glucuronidation (of M5) | UGT1A3 |

| N/A | Sulfonyl-osthenol | Phase II: Sulfation | Sulfotransferases (SULTs) |

Experimental Protocols

The characterization of this compound's pharmacokinetics and metabolism has been achieved through rigorous in vivo and in vitro experimental models.

In Vivo Pharmacokinetic Study in Mice

This protocol was designed to determine the key pharmacokinetic parameters and bioavailability of this compound.[2]

-

Animal Model: Male mice were used for the study.

-

Administration:

-

Intravenous (IV): A single dose of 5 mg/kg was administered to establish the baseline for bioavailability calculations.

-

Oral (PO): Two different doses, 5 mg/kg and 20 mg/kg, were administered by oral gavage.

-

-

Sample Collection: Blood samples were collected from the mice at predetermined time points following administration. Plasma was separated for analysis.

-

Analytical Method: The concentration of this compound in the plasma samples was quantified using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[2] This technique provides the high sensitivity and specificity required for detecting low concentrations of the analyte in complex biological matrices.[5]

-

Data Analysis: The resulting plasma concentration-time data was analyzed using pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and bioavailability.

In Vitro Metabolism Study using Human Liver Microsomes (HLMs)